N-ethyl-8-methoxyquinoline-5-sulfonamide N-ethyl-8-methoxyquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 129660-45-3
VCID: VC10785505
InChI: InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3
SMILES: CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol

N-ethyl-8-methoxyquinoline-5-sulfonamide

CAS No.: 129660-45-3

Cat. No.: VC10785505

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-8-methoxyquinoline-5-sulfonamide - 129660-45-3

Specification

CAS No. 129660-45-3
Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
IUPAC Name N-ethyl-8-methoxyquinoline-5-sulfonamide
Standard InChI InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3
Standard InChI Key KZTMBEQDOUSILV-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Canonical SMILES CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-8-methoxyquinoline-5-sulfonamide comprises a quinoline core, a planar heterocyclic aromatic system with a nitrogen atom at position 1. Key substituents include:

  • Methoxy group (-OCH₃) at position 8, which donates electron density via resonance, enhancing solubility and influencing intermolecular interactions.

  • Sulfonamide group (-SO₂NH₂) at position 5, modified by an ethyl group (-CH₂CH₃) on the nitrogen atom. This group contributes to hydrogen bonding and electrostatic interactions with biological targets.

The compound’s molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 278.32 g/mol. Theoretical calculations predict a logP value of ~2.5, indicating moderate lipophilicity, and a polar surface area (PSA) of 87.7 Ų, suggesting reasonable membrane permeability .

Table 1: Comparative Physicochemical Properties of Quinoline Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)logPPSA (Ų)
N-Ethyl-8-methoxyquinoline-5-sulfonamideC₁₂H₁₄N₂O₃S278.322.587.7
8-HydroxyquinolineC₉H₇NO145.162.141.5
N-Ethyl-7-methoxyquinoline-8-sulfonamideC₁₂H₁₄N₂O₃S278.322.487.7
Isoquinoline-5-sulfonamideC₉H₈N₂O₂S208.241.884.6

Synthesis and Optimization

General Synthetic Route

The synthesis of N-ethyl-8-methoxyquinoline-5-sulfonamide likely follows a multi-step protocol analogous to related quinoline sulfonamides :

  • Quinoline Core Formation: The Skraup or Doebner-Miller reaction synthesizes the quinoline backbone, introducing the methoxy group at position 8 via electrophilic substitution.

  • Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C selectively sulfonates position 5, yielding quinoline-5-sulfonic acid.

  • Amidation: Reaction with ethylamine in the presence of a coupling agent (e.g., HATU) forms the sulfonamide bond.

Critical parameters include:

  • Temperature Control: Sulfonation requires strict temperature regulation to avoid polysubstitution.

  • Solvent Selection: Pyridine or DMF enhances nucleophilic displacement during amidation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Regioselectivity: Competing sulfonation at positions 5 and 8 necessitates directing groups or protective strategies.

  • Waste Management: Sulfur trioxide byproducts require neutralization to prevent environmental contamination.

  • Yield Optimization: Continuous flow reactors and catalytic recycling improve efficiency, though pilot-scale data remain scarce.

Biological Activity and Mechanism of Action

Table 2: Hypothesized Biological Targets and Mechanisms

TargetProposed MechanismSupporting Evidence
Tyrosine KinasesCompetitive ATP-binding site inhibitionAnalogous sulfonamides inhibit VEGFR2
Topoisomerase IIαDNA cleavage stabilizationQuinoline intercalation observed in SAR studies
Bacterial Dihydropteroate SynthasePABA mimicry, folate synthesis disruptionSulfonamide antibiotics (e.g., sulfamethoxazole)

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

Key SAR insights from quinoline derivatives include:

  • Methoxy Position: 8-Methoxy groups enhance electron density, improving interaction with hydrophobic enzyme pockets. Shifting to position 7 reduces anticancer efficacy by ~40%.

  • Sulfonamide Placement: 5-Sulfonamides may exhibit weaker DNA intercalation but stronger enzyme inhibition compared to 8-sulfonamides due to reduced steric hindrance.

  • N-Alkylation: Ethyl groups balance lipophilicity and solubility; bulkier substituents (e.g., propyl) diminish cellular uptake .

Metal Chelation Capacity

The 8-methoxy-5-sulfonamide scaffold lacks the {N,O} donor system required for strong metal chelation, unlike 8-hydroxyquinoline derivatives. This limits its utility in metal-dependent therapies but may reduce off-target toxicity .

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